molecular formula C13H25N B1423940 3-(2-Cyclohexylethyl)piperidine CAS No. 1220036-46-3

3-(2-Cyclohexylethyl)piperidine

Cat. No.: B1423940
CAS No.: 1220036-46-3
M. Wt: 195.34 g/mol
InChI Key: VLMGCCBHYXOQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Cyclohexylethyl)piperidine is a chemical compound with the molecular formula C13H25N. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a cyclohexylethyl group attached to the third carbon of the piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyclohexylethyl)piperidine typically involves the cyclization of appropriate precursors. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex. This method yields cyclic amines, including piperidines, in good to excellent yields . Another approach involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2), which simplifies the classical N-protection/O-activation/cyclization/deprotection sequence .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions, where readily accessible N-(tert-butylsulfinyl)-bromoimine reacts with Grignard reagents to produce various enantioenriched α-substituted piperidines . This method is scalable and efficient, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Cyclohexylethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated piperidine derivatives.

Scientific Research Applications

3-(2-Cyclohexylethyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Cyclohexylethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the central nervous system, modulating their activity and influencing neural signaling. It may also interact with enzymes involved in metabolic pathways, altering their function and leading to various physiological effects .

Comparison with Similar Compounds

  • **

Properties

IUPAC Name

3-(2-cyclohexylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h12-14H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMGCCBHYXOQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Cyclohexylethyl)piperidine
Reactant of Route 2
3-(2-Cyclohexylethyl)piperidine
Reactant of Route 3
3-(2-Cyclohexylethyl)piperidine
Reactant of Route 4
3-(2-Cyclohexylethyl)piperidine
Reactant of Route 5
3-(2-Cyclohexylethyl)piperidine
Reactant of Route 6
3-(2-Cyclohexylethyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.